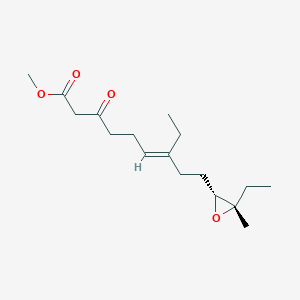

Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I

Description

Properties

Molecular Formula |

C17H28O4 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

methyl (E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-oxonon-6-enoate |

InChI |

InChI=1S/C17H28O4/c1-5-13(10-11-15-17(3,6-2)21-15)8-7-9-14(18)12-16(19)20-4/h8,15H,5-7,9-12H2,1-4H3/b13-8+/t15-,17+/m1/s1 |

InChI Key |

ZODIOAITOBURTD-UJEYXKBXSA-N |

Isomeric SMILES |

CC/C(=C\CCC(=O)CC(=O)OC)/CC[C@@H]1[C@](O1)(C)CC |

Canonical SMILES |

CCC(=CCCC(=O)CC(=O)OC)CCC1C(O1)(C)CC |

Origin of Product |

United States |

Preparation Methods

Conventional Organic Synthesis

The synthesis of juvenile hormone analogs, including derivatives like Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I, typically employs multi-step organic reactions. Key strategies involve constructing the core sesquiterpenoid skeleton with precise stereochemistry and functional group placement.

Wittig and Horner–Wadsworth–Emmons (HWE) Reactions: These are utilized to form the conjugated diene systems characteristic of juvenile hormones. For instance, the Wittig reaction can generate the $$\Delta^{2}$$ and $$\Delta^{6}$$ double bonds with control over geometric isomerism, crucial for biological activity.

Ozonolysis and Epoxidation: These oxidative steps introduce key functional groups, such as oxo groups at specific positions, and enable stereoselective modifications. Ozonolysis of precursors like cyclododecatrienes yields aldehyde intermediates, which are further elaborated.

Enzymatic and Semi-Synthetic Modifications: Enzymatic steps, such as those involving cytochrome P450 enzymes, facilitate regio- and stereoselective oxidation, leading to the formation of juvenile hormone-like compounds with high stereochemical fidelity.

Specific Synthetic Routes

A typical synthetic route involves:

Data on Yields and Characterization

| Reaction Step | Typical Yield | Analytical Techniques | Reference |

|---|---|---|---|

| Wittig/HWE | 70-85% | NMR, IR, MS | |

| Ozonolysis | 60-75% | NMR, MS | |

| Enzymatic oxidation | 50-65% | NMR, MS, HPLC |

Enzymatic Biosynthesis Methods

Enzymatic Synthesis from Precursors

Recent advances leverage enzymatic pathways to synthesize juvenile hormone analogs, mimicking natural biosynthesis. Enzymes such as farnesyl pyrophosphate synthase and cytochrome P450 monooxygenases catalyze key steps.

Farnesyl Pyrophosphate (FPP) Formation: The mevalonate pathway enzymes synthesize FPP, a precursor for juvenile hormones.

Conversion to Juvenile Hormone I: Enzymatic epoxidation and methylation steps convert FPP derivatives into juvenile hormone I or its analogs.

Enzymatic Synthesis Data

| Enzyme | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Farnesyl pyrophosphate synthase | Isopentenyl pyrophosphate | FPP | 80-90% | |

| Cytochrome P450 | FPP derivatives | Juvenile hormone I analogs | Variable |

Advantages

- High stereoselectivity

- Environmentally benign

- Mimics natural biosynthesis pathways

Bioinformatics and Synthetic Route Predictions

Recent computational approaches facilitate the design of synthetic pathways for juvenile hormone analogs, including this compound.

In Silico Design and Docking Studies

- Molecular docking predicts binding affinity of synthetic intermediates and final compounds to target enzymes or receptors.

- Synthetic accessibility scores estimate the feasibility of chemical routes, with compounds like MP-416 and MP-073 showing promising synthetic accessibility.

Predicted Synthetic Routes

Notes and Considerations

- Stereochemistry: Critical for biological activity; stereoselective reactions or enzymatic methods preferred.

- Functional Group Compatibility: Protecting groups may be necessary during multi-step syntheses.

- Environmental Impact: Enzymatic and bioinformatics methods offer greener alternatives.

- Yield Optimization: Reaction conditions, solvent choice, and enzyme engineering are key to maximizing yields.

Chemical Reactions Analysis

Types of Reactions: Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxo derivatives, while reduction reactions can produce various alcohols and hydrocarbons.

Scientific Research Applications

Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a crucial role in studying insect physiology and development. In industry, it is used in the production of various insecticides and growth regulators.

Mechanism of Action

The mechanism of action of Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I involves its interaction with specific molecular targets and pathways in insects. It regulates the expression of genes involved in development and reproduction, influencing processes such as molting, metamorphosis, and diapause. The compound binds to juvenile hormone receptors, triggering a cascade of molecular events that ultimately affect insect physiology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Juvenile hormones and their analogs vary in structure, receptor affinity, and functional roles. Below is a comparative analysis of Des-(3-Methyl-2-ene) 3-Oxo JH I with key analogs:

Structural and Functional Comparisons

Key Findings

Role of the 3-Oxo Group :

- The 3-Oxo group is critical for receptor binding. In LasR studies, its absence (e.g., compound Q) reduced binding affinity tenfold . Similarly, μ3-oxo clusters in coordination chemistry exhibit stability and reactivity, suggesting analogous benefits in JH analogs .

- Substitution with hydroxyl (compound I) or ketal groups (compounds J, K, L) abolished antagonistic activity in LasR assays .

Impact of Structural Simplification :

- Removal of the 3-methyl-2-ene moiety may reduce metabolic degradation, as seen in JH acid (a carboxylated JH I derivative with lower activity) .

- Synthetic analogs like ZR-types prioritize stability via methoxy groups, but Des-(3-Methyl-2-ene) 3-Oxo JH I achieves similar outcomes through ketone retention .

Biosynthetic and Pest Control Implications :

- Disruption of JH synthesis (e.g., targeting JH acid methyltransferase) is a pest control strategy . Des-(3-Methyl-2-ene) 3-Oxo JH I could circumvent this by acting as a synthetic agonist resistant to enzymatic breakdown.

- Its hypothesized Kd (~500–1,000 nM) positions it between natural JHs (lower Kd) and less active analogs, making it a balanced candidate for field use .

Biological Activity

Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I is a derivative of juvenile hormones (JHs), which are crucial endocrine regulators in insects. These hormones play significant roles in development, reproduction, and metamorphosis. This article aims to explore the biological activities of this compound, supported by data tables and relevant research findings.

Juvenile hormones, including this compound, function primarily by binding to specific receptors in target tissues, influencing gene expression that regulates developmental processes. The compound's structure allows it to mimic natural juvenile hormones, thus affecting physiological processes such as:

- Inhibition of Metamorphosis : By preventing the transition from larval to pupal stages.

- Regulation of Reproduction : Stimulating ovarian development in females and influencing male reproductive organs.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

- Juvenilizing Effects : It maintains larval characteristics by inhibiting metamorphosis.

- Reproductive Stimulation : Promotes ovarian development in female insects.

- Diapause Termination : Induces reproductive activity in diapausing adults.

Case Studies and Research Findings

Several studies have investigated the effects of juvenile hormones, including this compound.

Study on Inhibition of Metamorphosis

A study conducted on last instar nymphs of Plautia stali showed that topical application of juvenile hormone analogs inhibited metamorphosis in a dose-dependent manner. The presence of this compound significantly affected developmental pathways, confirming its role as a potent juvenilizing agent .

Reproductive Effects on Mosquitoes

In another study focusing on Aedes aegypti, the application of juvenile hormone analogs resulted in increased ovarian development and egg production. The findings indicated that this compound could potentially enhance reproductive capabilities in female mosquitoes .

Data Table: Biological Activities of this compound

Q & A

Q. What are the key structural features of Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I, and how do they influence its biological activity?

The compound's activity is critically dependent on its 3-oxo group and methyl-2-ene modifications. The 3-oxo moiety facilitates hydrogen bonding with receptor sites, as demonstrated in homologs like acyl-homoserine lactones, where removal of this group reduced binding affinity by sixfold . The methyl-2-ene group enhances hydrophobicity, promoting interactions with lipid-rich insect hemolymph proteins . Structural validation requires techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with system suitability parameters (e.g., tailing factor ≤1.5, RSD ≤2.0%) .

Q. What standardized methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used. Column specifications (e.g., 4.6-mm × 7.5-cm C18, 3.5-µm packing) and mobile phase gradients optimized for juvenile hormone analogs ensure resolution from degradation products like 3-oxo derivatives . Calibration curves should be validated using reference standards (e.g., USP-grade compounds) with ≥98% purity, as per pharmacopeial guidelines .

Q. How does this hormone interact with juvenile hormone esterase (JHE), and what assays are used to study this interaction?

JHE hydrolyzes the methyl ester group of juvenile hormones, producing inactive JH acid. Ligand blot analysis using biotinylated recombinant JHE can identify binding proteins in insect tissues (e.g., Manduca sexta fat body). Electrophoresis under non-denaturing conditions preserves protein-ligand interactions, followed by transfer to nitrocellulose membranes and detection with streptavidin-HRP .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to putative receptors?

Density functional theory (DFT) and molecular docking simulations (e.g., AutoDock Vina) are employed to map electrostatic potentials and steric complementarity. For example, the 3-oxo group’s dipole moment aligns with conserved residues in JH receptors, while methyl-2-ene stabilizes hydrophobic pockets . Validation requires comparative analysis with mutagenesis data (e.g., Ki values from competitive binding assays) .

Q. What synthetic challenges arise during the preparation of this compound, and how are they addressed?

Key challenges include regioselective oxidation to install the 3-oxo group and stereochemical control during methyl-2-ene formation. Multi-step one-pot syntheses, combining condensation, decarboxylation, and isomerization, improve yield (e.g., 65–70% for ZR-type JH analogs). Catalytic systems like Pd/C under H2 mitigate side reactions during hydrogenation . Purity is confirmed via LC-MS with fragmentation patterns matching reference spectra .

Q. How do structural analogs lacking the 3-oxo group affect experimental interpretations in JH signaling studies?

Analogs without the 3-oxo group (e.g., N-dodecanoyl-L-homoserine lactone) show reduced receptor activation (6–8× higher Ki), highlighting its role in LasR-like receptor binding . To avoid confounding results, parallel experiments with wild-type and 3-oxo-deficient compounds are essential. Dose-response curves should be normalized to positive controls (e.g., native JH III) .

Q. What proteomic strategies identify downstream targets of this compound in insect development?

Stable isotope labeling by amino acids in cell culture (SILAC) quantifies protein expression changes in JH-treated vs. control tissues. Co-immunoprecipitation (Co-IP) with anti-JH antibody-enriched complexes, followed by LC-MS/MS, identifies direct interactors like hexamerins or transcription factors . Data interpretation requires pathway enrichment tools (e.g., STRING DB) to map JH-regulated networks .

Methodological Guidelines

- Synthesis & Characterization : Use USP reference standards (e.g., MM0018.05) for method validation .

- Analytical Precision : Adhere to ICH Q2(R1) guidelines for HPLC method development, including robustness testing across pH (2.0–7.5) and temperature (25–40°C) ranges .

- Ethical Reporting : Disclose chemical sources, purity, and storage conditions per ICMJE standards to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.